molecular formula C12H22BrNO2 B1391410 tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate CAS No. 1212405-03-2

tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate

Cat. No. B1391410
M. Wt: 292.21 g/mol
InChI Key: XJDUGNDNCQMMBK-NXEZZACHSA-N
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Description

The compound is an organic molecule that includes a cyclohexyl ring, a carbamate group (tert-butyl carbamate), and a bromomethyl group. Carbamates are organic compounds derived from carbamic acid and are often used in pesticides, fungicides, and pharmaceuticals .


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, similar compounds can undergo various reactions. For instance, compounds with bromomethyl groups can participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Scientific Research Applications

Research on Reaction Mechanisms and Synthesis

  • Structural Reactivity Studies : Bouteiller-Prati et al. (1983) explored the bromination and chlorination reactions of tert-butyl-3 methoxycarbonyl-4 cyclohexenes, elucidating the reaction mechanisms and structural changes involved. This study contributes to understanding the chemical behavior of related tert-butyl cyclohexyl compounds (Bouteiller-Prati, Bouteiller, & Aycard, 1983).

  • Enantioselective Synthesis : Campbell et al. (2009) described the enantioselective synthesis of a tert-butoxycarbonylamino cyclohexylcarbamate compound, highlighting a key iodolactamization step. This synthesis is crucial for developing potent CCR2 antagonists, demonstrating the compound's potential in medicinal chemistry (Campbell et al., 2009).

  • Isomerization and Structural Analysis : Kyushin et al. (1997) synthesized 9,10-Di-tert-butyl-9,10-dihydro-9,10-disilaanthracenes and analyzed their structures, observing isomerization between trans and cis forms. This research provides valuable insights into the conformational properties of tert-butyl-substituted cyclohexane derivatives (Kyushin, Shinnai, Kubota, & Matsumoto, 1997).

Catalysis and Chemical Transformations

  • Catalytic Applications : Zhang et al. (2015) utilized tert-butyl phenyl sulfoxide as a precatalyst in catalyzing the coupling of benzyl halides to trans-stilbenes. The research showcases how tert-butyl derivatives can be employed in catalyst development (Zhang, Jia, Sagamanova, Pericàs, & Walsh, 2015).

  • Conformational Analysis in Chemical Synthesis : Gordillo et al. (1992) conducted a conformational analysis of tert-butylsulfonyl-substituted cyclohexanes, providing crucial information on bond eclipsing and structural preferences. This research aids in understanding the stereochemistry of tert-butyl-substituted cyclohexane compounds (Gordillo, Juaristi, Martínez, Toscano, White, & Eliel, 1992).

  • Heterocyclization Studies : Gómez-Sánchez, Soriano, & Marco-Contelles (2007) explored the base-promoted heterocyclization of tert-butyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates. Their research contributes to the synthesis of complex organic structures, highlighting the versatility of tert-butyl carbamates in organic synthesis (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007).

Safety And Hazards

As with any chemical compound, handling “tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8H2,1-3H3,(H,14,15)/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDUGNDNCQMMBK-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl trans-3-(bromomethyl)-cyclohexylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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